molecular formula C8H11BrN2 B13046022 (1S)-1-(2-Bromophenyl)ethane-1,2-diamine CAS No. 113974-26-8

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine

Cat. No.: B13046022
CAS No.: 113974-26-8
M. Wt: 215.09 g/mol
InChI Key: PAMGDOWWTHYUTI-MRVPVSSYSA-N
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Description

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine typically involves the following steps:

    Bromination of Phenyl Ethane: The starting material, phenyl ethane, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromophenyl ethane.

    Amination: The 2-bromophenyl ethane is then subjected to amination using ammonia (NH3) or an amine source under suitable conditions to introduce the ethane-1,2-diamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(2-Bromophenyl)ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound

    Reduction: Reduced derivatives of the compound

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1S)-1-(2-Bromophenyl)ethane-1,2-diamine serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions to facilitate various organic transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structure.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

    (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.

    (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine: Contains a fluorine atom in place of bromine.

    (1S)-1-(2-Iodophenyl)ethane-1,2-diamine: Features an iodine atom instead of bromine.

Uniqueness:

    Bromine Atom: The presence of the bromine atom in (1S)-1-(2-Bromophenyl)ethane-1,2-diamine imparts unique reactivity and properties compared to its halogenated analogs.

    Reactivity: The compound’s reactivity in substitution and other chemical reactions may differ due to the specific electronic and steric effects of the bromine atom.

Properties

CAS No.

113974-26-8

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1S)-1-(2-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

PAMGDOWWTHYUTI-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)Br

Origin of Product

United States

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